1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-isopropylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-isopropylphenyl)urea is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-isopropylphenyl)urea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Structural Formula
The molecular structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₂₃N₃O₄
- Molecular Weight: 341.39 g/mol
The biological activity of this compound primarily revolves around its interaction with various molecular targets involved in cellular signaling pathways. It has been observed to exhibit:
- Inhibition of Protein Kinases: The compound shows potential as an inhibitor of specific protein kinases, which are crucial in regulating cell proliferation and survival.
- Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Activity
Research indicates that this compound may have significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 10 | Induces apoptosis through caspase activation |
T-47D (Breast) | 5 | Inhibits EGFR signaling pathway |
HeLa (Cervical) | 8 | Causes G2/M phase cell cycle arrest |
Case Studies
- Study on Lung Cancer Cells : A study evaluated the compound's effect on A549 lung cancer cells, where it was found to induce apoptosis significantly at concentrations as low as 10 µM. The mechanism involved the activation of caspases, leading to programmed cell death.
- Breast Cancer Cell Line Analysis : In T-47D breast cancer cells, the compound was shown to inhibit the EGFR pathway effectively, with an IC50 value of 5 µM. This inhibition resulted in reduced cell proliferation and increased apoptosis rates.
- Cervical Cancer Research : The HeLa cell line was treated with varying concentrations of the compound, revealing an IC50 of 8 µM and significant G2/M phase arrest, indicating its potential as a chemotherapeutic agent.
Recent Studies
Recent literature highlights several key findings regarding the biological activity of the compound:
- A study published in PubMed reported that derivatives similar to this compound exhibited significant anti-proliferative effects on multiple cancer cell lines, reinforcing its potential as an anticancer agent .
- Molecular docking studies further elucidated its binding affinity to target proteins such as EGFR, suggesting a strong interaction that could inhibit tumor growth .
Antioxidant Properties
The antioxidant capacity of the compound has been assessed using DPPH radical scavenging assays. Results indicate that it exhibits notable radical scavenging ability comparable to established antioxidants like ascorbic acid .
Eigenschaften
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(4-propan-2-ylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-13(2)14-3-5-15(6-4-14)20-18(24)19-9-11-25-12-10-21-16(22)7-8-17(21)23/h3-6,13H,7-12H2,1-2H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSDMKCPTXWYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.